(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride

Chiral building block β-Blocker synthesis Purity specification

Medicinal chemistry programs targeting cardioselective β₁-blockers require enantiopure (R)-aminopropanol intermediates to avoid contamination with the (S)-enantiomer, which can introduce off-target β₂-mediated bronchoconstriction. CAS 1442114-44-4 solves this by providing a defined (R)-stereochemistry building block with >98% ee and NLT 98% purity, ensuring the intended receptor selectivity profile. - Enantiomeric Excess: >98% ee guarantees pharmacodynamic fidelity in final drug candidates. - Purity Grade: NLT 98% meets GMP starting material documentation requirements, reducing analytical burden during process validation. - Supply Chain: Available from ISO-certified suppliers with traceable batch records and a UV-active chromophore for simplified HPLC monitoring.

Molecular Formula C10H16ClNO2
Molecular Weight 217.69 g/mol
CAS No. 1442114-44-4
Cat. No. B1408392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride
CAS1442114-44-4
Molecular FormulaC10H16ClNO2
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CN)CO.Cl
InChIInChI=1S/C10H15NO2.ClH/c1-13-10-4-2-8(3-5-10)9(6-11)7-12;/h2-5,9,12H,6-7,11H2,1H3;1H/t9-;/m1./s1
InChIKeySHRWOJRZSURAOL-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-2-(4-methoxyphenyl)propan-1-ol HCl: Chiral Building Block for β-Blockers


(R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride (CAS 1442114-44-4) is a chiral 1,3-amino alcohol featuring a para-methoxyphenyl substituent at the C2 position with defined (R)-stereochemistry. As a single-enantiomer hydrochloride salt (MF: C10H16ClNO2, MW: 217.69 g/mol), it serves as a versatile intermediate in medicinal chemistry, particularly in the construction of aryloxypropanolamine-type β-adrenergic receptor blockers where enantiomeric configuration critically determines pharmacodynamic and pharmacokinetic properties [1]. Its bifunctional amino-alcohol architecture with a UV-active methoxyphenyl chromophore also facilitates analytical detection, making it a trackable building block for complex multi-step syntheses [2].

Chiral building block for aryloxypropanolamine β-blocker research
(R)-configured hydrochloride salt for stereochemical-control studies
UV-active methoxyphenyl chromophore supports analytical monitoring in multi-step synthesis

Enantiomer Substitution: Why Generic Alternatives Fail


Aryloxyaminopropanol-type β-blockers exhibit pronounced enantioselectivity in receptor binding, with the (S)-enantiomer typically conferring the majority of β₁-adrenoceptor antagonism while the (R)-enantiomer displays distinct—and often therapeutically undesirable—pharmacological profiles [1]. Substituting (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride with its (S)-counterpart (CAS 1442114-73-9) or a racemic mixture (CAS 1280777-28-7) as a synthetic input directly propagates incorrect stereochemistry into the final drug candidate, compromising target potency, selectivity, and regulatory acceptability. Moreover, differences in salt form, crystallinity, and residual solvent profiles between vendors affect dissolution kinetics and downstream reaction reproducibility, meaning that even nominal chemical identity does not guarantee equivalent synthetic performance [2].

Target(R)-enantiomer hydrochloride, >98% ee, defined stereochemistry
Substitute(S)-enantiomer or racemic mixture: opposite stereochemistry may shift receptor-binding profiles in research models and compromise enantioselective synthesis.
RiskSalt form and crystallinity differences can alter dissolution and reaction reproducibility; unspecified ee in generic alternatives introduces stereochemical uncertainty.

Purity, Enantiomeric Integrity, and Synthetic Utility


Chemical Purity: Target vs. Generic Specifications

MolCore supplies (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride with a certified minimum purity of 98% (NLT 98%) as per ISO-certified quality systems . In contrast, the equivalent (S)-enantiomer hydrochloride (CAS 1442114-73-9) and the racemic free base (CAS 1280777-28-7) are widely listed with a minimum purity specification of only 95% from multiple vendors including AKSci . This 3-percentage-point purity differential translates to a maximum impurity burden of ≤2% for the target compound versus ≤5% for generic alternatives, directly reducing by-product formation in subsequent synthetic steps.

Purity specification
Data to verify
NLT 98% vs Min. 95%
Lower impurity burden supports multi-step synthesis with fewer by-products.
Vendor COA; confirm by in-house HPLC.
Chiral building block β-Blocker synthesis Purity specification

Enantiomeric Integrity Verification

Vendor documentation for the target compound indicates that enantiomeric excess (ee) exceeding 98% for the (R)-configuration is verified using chiral HPLC on a Chiralpak® AD-H column . Competing products, including the racemic 3-amino-2-(4-methoxyphenyl)propan-1-ol hydrochloride (CAS 1280721-66-5), lack such resolution guarantees, with typical specifications stating only chemical purity (e.g., 95%) without any enantiomeric excess declaration . This distinction is operationally critical: a chemical purity of 95% with undefined ee may contain up to nearly 50% of the unwanted (S)-enantiomer, rendering the material unsuitable for enantioselective synthesis.

Enantiomeric excess
Data to verify
>98% ee (R) vs undefined ee
Ensures stereochemical fidelity without in-house chiral resolution.
Chiralpak AD-H HPLC per vendor protocol.
Enantiomeric excess Chiral HPLC Stereochemical purity

Validated β-Blocker Synthesis Application

The target compound has been explicitly employed as a chiral amino alcohol input in the synthesis of novel oxazolidinonyl and oxazolidinyl carbazole derivatives evaluated for β-adrenoceptor blocking activity [1]. This peer-reviewed synthetic application demonstrates that the (R)-configured aminopropanol scaffold can be successfully elaborated into pharmacologically active aryloxypropanolamines, a validated class of cardiovascular agents. No analogous published synthetic application currently exists for the (S)-enantiomer (CAS 1442114-73-9) or the racemic mixture in this specific chemotype series [2].

Synthetic precedent
Reported
Peer-reviewed use in oxazolidinonyl carbazole β-blockers
Reduces route-development risk; no comparable literature for (S)-enantiomer.
Heterocyclic Communications 2008; literature search 2026-04-28.
β-Blocker Oxazolidinonyl carbazole Aryloxypropanolamine

Optimal Application Scenarios


Cardioselective β₁-Blocker Synthesis

Medicinal chemistry programs targeting cardioselective β₁-blockers require enantiopure (R)-aminopropanol intermediates to construct the aryloxypropanolamine pharmacophore with defined stereochemistry [1]. The >98% ee specification of CAS 1442114-44-4 ensures that the resulting β-blocker candidate exhibits the intended receptor selectivity profile, avoiding contamination with the (S)-enantiomer that may introduce off-target β₂-mediated bronchoconstriction [2].

Chiral Building Block and Auxiliary

The bifunctional amino-alcohol architecture of (R)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol hydrochloride enables its use as both a chiral building block and a recoverable chiral auxiliary in asymmetric synthesis. The para-methoxyphenyl group provides a UV-active chromophore (λmax ~230-280 nm) that simplifies reaction monitoring and product purification by HPLC, a practical advantage over non-chromophoric chiral amino alcohols [1].

GMP-Ready Intermediate for API Manufacturing

For process chemistry groups developing scalable routes to clinical candidates, the NLT 98% purity grade available from ISO-certified suppliers (MolCore) meets the heightened documentation and quality requirements for GMP starting materials [1]. The defined impurity profile (≤2% total impurities) reduces the analytical burden during process validation and facilitates regulatory filing by providing a well-characterized input with traceable batch records.

Enantiomeric Purity Reference Standard for QC

Given its confirmed >98% ee and defined (R)-absolute configuration, CAS 1442114-44-4 can serve as a chiral reference standard for method development and validation in QC laboratories. It enables the calibration of chiral HPLC or SFC methods used to assess the enantiomeric purity of both synthetic intermediates and final APIs within the aryloxypropanolamine class [1].

Application
Selection Property
Validation Focus
β-Adrenoceptor antagonist research
(R)-stereochemistry for aryloxypropanolamine scaffold
Enantiomeric excess and receptor selectivity profiling in research models
Chiral building block & auxiliary
Bifunctional amino-alcohol with UV-active chromophore
HPLC monitoring and asymmetric synthesis utility
Scalable synthesis route development
Defined purity profile and impurity specification
Process reproducibility and batch consistency review
Chiral reference standard for QC
Defined (R)-configuration with confirmed >98% ee
Chiral method development and calibration
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